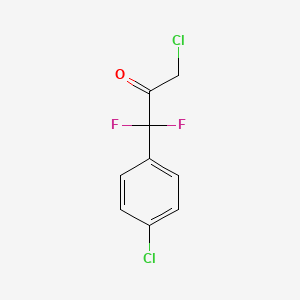![molecular formula C14H16F3NO6 B6231439 ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid CAS No. 502842-32-2](/img/no-structure.png)
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid (EAAOA) is an organic compound that has been studied for its potential therapeutic and medicinal applications. EAAOA is an amide derivative of an amino acid, and is composed of a carboxylic acid and an amine group. It is a colorless solid with a melting point of about 57-58°C. EAAOA is soluble in water and ethanol, and has a molecular weight of 277.27 g/mol.
作用機序
The exact mechanism of action of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been suggested that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid may act as an antioxidant by scavenging free radicals. Furthermore, it is believed to have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid can inhibit the growth of cancer cells and reduce the production of pro-inflammatory mediators, such as prostaglandins. In addition, it has been shown to have anti-oxidant and anti-microbial properties. Furthermore, it has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
The major advantage of using ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Furthermore, it is soluble in water and ethanol, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in laboratory experiments. For example, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments. In addition, it is not very soluble in lipids, which can limit its use in certain biological experiments.
将来の方向性
The potential therapeutic applications of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid are still being explored. Future research should focus on further elucidating the biochemical and physiological effects of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid and its mechanism of action. In addition, further studies should be conducted to determine the efficacy and safety of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in clinical trials. Furthermore, research should focus on developing new synthetic methods for producing ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid, as well as exploring its potential applications in drug delivery systems. Finally, further research should be conducted to explore the potential applications of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid in the treatment of neurological disorders, such as Alzheimer's disease.
合成法
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid can be synthesized by reacting a mixture of oxalic acid and 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid (ATPP) in aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the oxalic acid reacts with the base to form sodium oxalate and hydrogen gas. In the second step, the ATPP reacts with the oxalate to form ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid. The reaction can be catalyzed by adding a small amount of an acid, such as hydrochloric acid.
科学的研究の応用
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid has been studied for its potential therapeutic and medicinal applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, it has been studied for its ability to inhibit the growth of cancer cells. Furthermore, it has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid involves the reaction of ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate with oxalic acid.", "Starting Materials": [ "Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate", "Oxalic acid" ], "Reaction": [ "Step 1: Dissolve ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate in a suitable solvent such as ethanol or methanol.", "Step 2: Add oxalic acid to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with cold solvent to obtain the desired product, ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid." ] } | |
CAS番号 |
502842-32-2 |
製品名 |
ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate, oxalic acid |
分子式 |
C14H16F3NO6 |
分子量 |
351.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate hydrochloride](/img/structure/B6231431.png)